
4,5-bis(benzylsulfanyl)-1H-pyridazin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-bis(benzylsulfanyl)-1H-pyridazin-6-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as NSC 721648 and is a member of the pyridazine family of compounds.
Mecanismo De Acción
The mechanism of action of 4,5-bis(benzylsulfanyl)-1H-pyridazin-6-one is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. For example, it has been reported that this compound can inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4,5-bis(benzylsulfanyl)-1H-pyridazin-6-one can induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has also been found to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. Furthermore, this compound has been shown to have low toxicity towards normal cells, indicating its potential as a selective anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4,5-bis(benzylsulfanyl)-1H-pyridazin-6-one in lab experiments is its potent cytotoxic activity against various cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and survival. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several potential future directions for research on 4,5-bis(benzylsulfanyl)-1H-pyridazin-6-one. One direction could be to investigate the structure-activity relationship of this compound and its analogs to identify more potent and selective anticancer agents. Another direction could be to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and toxicity in animal models. Additionally, studies could be conducted to investigate the potential of this compound as a drug delivery system for other anticancer agents.
Métodos De Síntesis
The synthesis of 4,5-bis(benzylsulfanyl)-1H-pyridazin-6-one involves the reaction of 4,5-dichloropyridazine with sodium benzylthiolate in the presence of a base such as potassium carbonate. The resulting compound is then treated with sodium hydroxide to yield the final product. The yield of this synthesis method is reported to be around 60%.
Aplicaciones Científicas De Investigación
4,5-bis(benzylsulfanyl)-1H-pyridazin-6-one has been extensively studied for its potential as an anticancer agent. Several studies have reported that this compound exhibits potent cytotoxic activity against various cancer cell lines, including lung, breast, and colon cancer cells. In addition, this compound has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Propiedades
Número CAS |
5592-55-2 |
|---|---|
Nombre del producto |
4,5-bis(benzylsulfanyl)-1H-pyridazin-6-one |
Fórmula molecular |
C18H16N2OS2 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
4,5-bis(benzylsulfanyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C18H16N2OS2/c21-18-17(23-13-15-9-5-2-6-10-15)16(11-19-20-18)22-12-14-7-3-1-4-8-14/h1-11H,12-13H2,(H,20,21) |
Clave InChI |
PYOHPFAXQSBAKJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=C(C(=O)NN=C2)SCC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)CSC2=C(C(=O)NN=C2)SCC3=CC=CC=C3 |
Otros números CAS |
5592-55-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



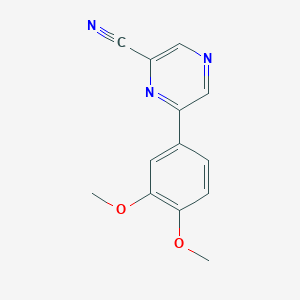
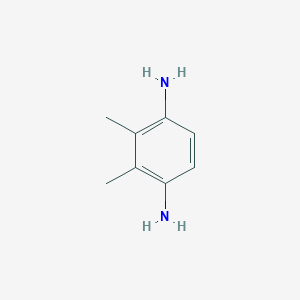

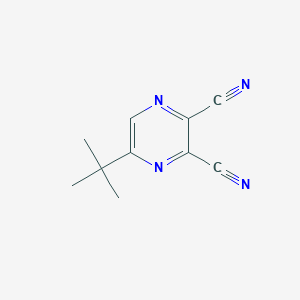
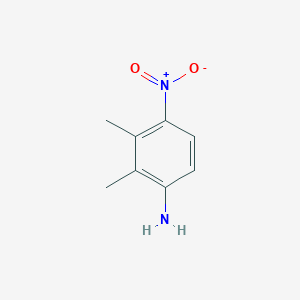

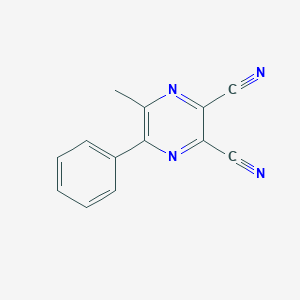
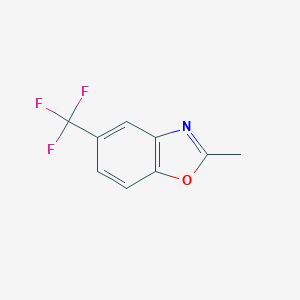
![1-Naphthalenol, 4-[(4-chlorophenyl)azo]-](/img/structure/B184233.png)
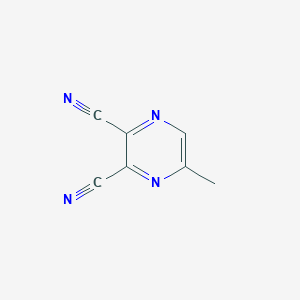
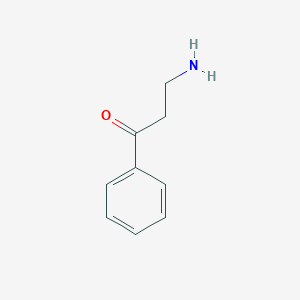
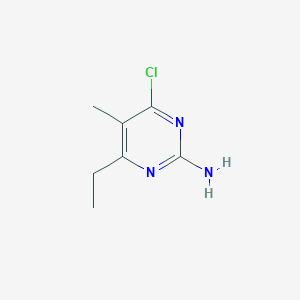
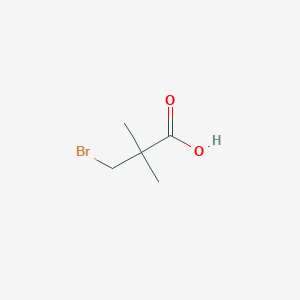
![4-[(4-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B184245.png)